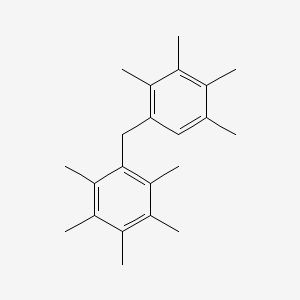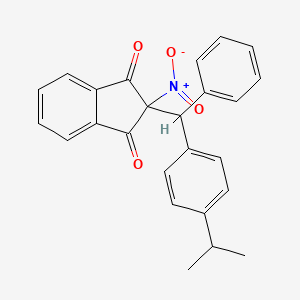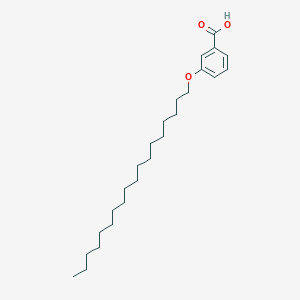
1,2,3,4,5-Pentamethyl-6-(2,3,4,5-tetramethylbenzyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Pentamethyl-6-(2,3,4,5-tetramethylbenzyl)benzene typically involves multiple steps of electrophilic aromatic substitution reactions. The process begins with the methylation of benzene rings using methylating agents such as methyl iodide (CH3I) in the presence of a strong base like sodium hydride (NaH). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as batch reactors and continuous flow systems, can be applied to produce this compound efficiently.
化学反応の分析
Types of Reactions
1,2,3,4,5-Pentamethyl-6-(2,3,4,5-tetramethylbenzyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Halogens in the presence of a Lewis acid catalyst (e.g., AlCl3), nitrating agents in concentrated sulfuric acid.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
1,2,3,4,5-Pentamethyl-6-(2,3,4,5-tetramethylbenzyl)benzene has several scientific research applications:
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
作用機序
The mechanism of action of 1,2,3,4,5-Pentamethyl-6-(2,3,4,5-tetramethylbenzyl)benzene primarily involves electrophilic aromatic substitution reactions. The highly methylated benzene rings increase the electron density, making the compound more reactive towards electrophiles. The molecular targets and pathways involved include the formation of sigma complexes and subsequent deprotonation to yield substituted products .
類似化合物との比較
Similar Compounds
1,2,3,4,5-Pentamethylbenzene: Similar structure but lacks the additional benzyl group.
1,2,3,4,5-Pentamethylcyclopentadiene: Contains a cyclopentadiene ring instead of a benzene ring.
1,2,3,4,5-Pentamethyl-6-trichloromethylbenzene: Contains a trichloromethyl group instead of the tetramethylbenzyl group.
Uniqueness
The presence of multiple methyl groups enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
特性
CAS番号 |
21894-94-0 |
|---|---|
分子式 |
C22H30 |
分子量 |
294.5 g/mol |
IUPAC名 |
1,2,3,4,5-pentamethyl-6-[(2,3,4,5-tetramethylphenyl)methyl]benzene |
InChI |
InChI=1S/C22H30/c1-12-10-21(18(7)14(3)13(12)2)11-22-19(8)16(5)15(4)17(6)20(22)9/h10H,11H2,1-9H3 |
InChIキー |
ASWIFNGZSJSFER-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1C)C)C)CC2=C(C(=C(C(=C2C)C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B11967361.png)
![8-(furan-2-ylmethylamino)-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one](/img/structure/B11967364.png)

![N-(3,4-dimethoxyphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B11967369.png)

![1-(1H-Benzo[d]imidazol-2-yl)hexane-1,2,3,4,5,6-hexaol](/img/structure/B11967388.png)

![(5E)-5-(4-methoxybenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11967395.png)


![2-{(3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11967422.png)
![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-furohydrazide](/img/structure/B11967425.png)
![4-[1,3-bis(3-methylphenyl)imidazolidin-2-yl]-N,N-dimethylaniline](/img/structure/B11967427.png)
